4-(4-Nitrophenyl)-2-phenyloxazole

Description

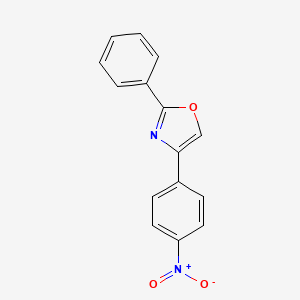

4-(4-Nitrophenyl)-2-phenyloxazole is a heterocyclic aromatic compound featuring an oxazole core substituted with a phenyl group at the C2 position and a 4-nitrophenyl group at the C4 position. Its molecular formula is C₁₅H₁₀N₂O₃, with a molecular weight of 266.25 g/mol and a LogP value of 4.44, indicative of moderate lipophilicity . The compound’s structure (CAS: 21304-53-0) positions it within a class of nitroaromatic derivatives studied for applications in medicinal chemistry and materials science.

Properties

CAS No. |

10004-42-9 |

|---|---|

Molecular Formula |

C15H10N2O3 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

4-(4-nitrophenyl)-2-phenyl-1,3-oxazole |

InChI |

InChI=1S/C15H10N2O3/c18-17(19)13-8-6-11(7-9-13)14-10-20-15(16-14)12-4-2-1-3-5-12/h1-10H |

InChI Key |

OAPKOHYAIHCLSG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)C3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

4-(4-Nitrophenyl)-2-phenyloxazole is primarily used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, making it a valuable intermediate in organic synthesis.

Biology

Research has indicated that this compound may possess significant biological activities , including:

- Antimicrobial Properties : Studies suggest that oxazole derivatives, including this compound, exhibit antimicrobial activity against various bacterial strains. This potential makes it an interesting candidate for developing new antimicrobial agents.

- Anticancer Activity : The compound has been investigated for its ability to inhibit tumor cell proliferation. The presence of the nitro group may facilitate bioreduction to form reactive intermediates that can induce apoptosis in cancer cells.

Medicine

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its structural features suggest possible applications in drug development, particularly for conditions requiring innovative therapeutic strategies.

Material Science

The compound's unique properties make it suitable for developing new materials with specific characteristics, such as dyes and pigments. Its stability and reactivity are advantageous in creating functional materials.

Case Studies and Research Findings

Several studies have highlighted the potential applications and effects of this compound:

- A study published in MDPI evaluated various oxazolone derivatives for their biological activities, indicating that structural modifications could enhance efficacy .

- Another investigation focused on the acute toxicity of oxazolone derivatives, showing low toxicity profiles in animal models, reinforcing their safety for therapeutic development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Effects

However, the nitro group’s placement on the oxazole ring (C4 vs. C2) may influence electronic distribution and biological activity. For example:

| Compound | Nitro Position | Phenyl Position | Molecular Weight | LogP |

|---|---|---|---|---|

| 4-(4-Nitrophenyl)-2-phenyloxazole | C4 | C2 | 266.25 | 4.44 |

| 2-(4-Nitrophenyl)-5-phenyloxazole | C2 | C5 | 266.25 | 4.44 |

The absence of explicit activity data for these isomers in the evidence necessitates caution, but analogous studies on oxadiazoles suggest that electron-withdrawing groups (e.g., -NO₂) at specific positions enhance pharmacological activity .

Heterocyclic Analogues: Oxadiazoles vs. Oxazoles

5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) and 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV) () exhibit strong CNS depressant activity due to dual nitro substitutions. Compared to this compound:

| Compound | Core Structure | Substituents | Key Activity |

|---|---|---|---|

| This compound | Oxazole | C2-Ph, C4-4-NO₂-Ph | Underexplored |

| XV (Oxadiazole) | 1,3,4-Oxadiazole | C2-4-NO₂-Ph, C5-4-NO₂-Ph | CNS Depressant |

The oxadiazole core’s greater electronegativity and planar geometry may enhance interactions with biological targets compared to oxazoles.

Substituent Effects in Herbicidal Activity

highlights substituted diphenyl-1,3,4-oxadiazoles with nitro groups showing herbicidal activity against rape (EC₅₀ = 12–45 μM) but weak effects on barnyard grass. For example:

| Compound | Core | Substituents | Herbicidal Activity (Rape) |

|---|---|---|---|

| This compound | Oxazole | C2-Ph, C4-4-NO₂-Ph | Unknown |

| 5-(4-NO₂-Ph)-1,3,4-oxadiazole | Oxadiazole | C5-4-NO₂-Ph | EC₅₀ = 12 μM |

Thiadiazole Derivatives

describes 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione, a sulfur-containing analogue. Thiadiazoles often exhibit enhanced metabolic stability compared to oxazoles due to sulfur’s polarizability, though their synthesis is more complex (e.g., requiring carbon disulfide and potassium hydroxide) .

Key Research Findings and Gaps

- Pharmacological Potential: Oxadiazoles with nitro groups (e.g., XV) show superior CNS activity, suggesting this compound merits similar evaluation .

- Structural Optimization : Positional isomerism in oxazoles may fine-tune electronic properties, but empirical data is lacking .

- Synthetic Challenges : Oxazole synthesis typically requires harsh conditions (e.g., reflux with α-halogenated ketones), whereas oxadiazoles and thiadiazoles involve multi-step ring-closure reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Nitrophenyl)-2-phenyloxazole, and how can reaction conditions be fine-tuned to improve yield?

- Methodological Answer : A common approach involves condensation reactions between substituted benzaldehydes and nitrile-containing precursors under reflux with catalytic acetic acid (e.g., ethanol as solvent, 4-hour reflux, followed by solvent evaporation) . Yield optimization may require adjusting stoichiometry, solvent polarity (e.g., switching to DMF for higher solubility), or microwave-assisted synthesis to reduce reaction time. Monitoring by TLC or HPLC during intermediate steps ensures purity .

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) be systematically applied to confirm the structure of this compound?

- Methodological Answer :

- FT-IR : Identify key functional groups: C=N stretching (~1600 cm⁻¹ for oxazole), NO₂ asymmetric/symmetric vibrations (~1520 and ~1350 cm⁻¹), and aromatic C-H bends (~750–850 cm⁻¹) .

- NMR : ¹H NMR should show aromatic protons as multiplets (δ 7.2–8.5 ppm), with distinct splitting patterns for the nitrophenyl group. ¹³C NMR confirms sp² carbons (C=N at ~150 ppm, NO₂-substituted carbons at ~125 ppm) .

Q. What are the critical parameters for reproducible crystallization of this compound?

- Methodological Answer : Solvent selection (e.g., ethanol/water mixtures) and slow evaporation at controlled temperatures (4°C to room temperature) enhance crystal quality. X-ray diffraction studies (e.g., using APEX2 software) can validate crystal packing and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) resolve contradictions in reported electronic properties or reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO-LUMO gaps) to explain electrophilic/nucleophilic sites. Molecular Dynamics (MD) simulations (e.g., GROMACS) model solvation effects and intermolecular interactions, addressing discrepancies in solubility or aggregation behavior observed experimentally .

Q. What strategies are effective in reconciling conflicting bioactivity data across studies (e.g., antimicrobial vs. anticancer assays)?

- Methodological Answer :

- Dose-Response Analysis : Compare IC₅₀ values under standardized conditions (e.g., MTT assays for cytotoxicity).

- Structural Modifications : Introduce substituents (e.g., Cl or OCH₃ at para positions) to enhance selectivity. For example, nitro groups may increase redox activity in cancer cells but reduce membrane penetration in bacterial models .

Q. How can regioselective functionalization of the oxazole ring be achieved for targeted pharmacological applications?

- Methodological Answer : Use directing groups (e.g., acetyl or tert-butyl) to control electrophilic substitution. For example, Pd-catalyzed C-H activation selectively modifies the 5-position of the oxazole ring while preserving the nitrophenyl group. Confirm regiochemistry via NOESY NMR or X-ray crystallography .

Data Analysis and Validation

Q. What statistical approaches are recommended for validating purity and stability in long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis (C18 columns, acetonitrile/water mobile phase). Use ANOVA to compare degradation rates across batches. Degradation products (e.g., nitro reduction to amine) can be identified via LC-MS .

Q. How should researchers address discrepancies in elemental analysis (C, H, N) between calculated and observed values?

- Methodological Answer : Recalibrate microanalytical instruments (e.g., CHNS analyzer) and verify sample dryness. For hygroscopic compounds, use Karl Fischer titration to quantify residual water. If deviations persist (>0.3%), consider alternative purification (e.g., column chromatography over recrystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.